molecular formula C23H16BrNO3 B2977111 4-bromo-N-[2-(2-methylphenyl)-4-oxo-4H-chromen-6-yl]benzamide CAS No. 923113-75-1

4-bromo-N-[2-(2-methylphenyl)-4-oxo-4H-chromen-6-yl]benzamide

Cat. No.: B2977111
CAS No.: 923113-75-1
M. Wt: 434.289
InChI Key: DJLMTNJMSVSRKU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Bromo-N-[2-(2-methylphenyl)-4-oxo-4H-chromen-6-yl]benzamide (CAS: 923233-39-0) is a synthetic benzamide derivative with the molecular formula C22H14BrNO3 (monoisotopic mass: 419.0157 Da). Its structure comprises a chromen-4-one core substituted at position 2 with a 2-methylphenyl group and at position 6 with a benzamide moiety bearing a bromine atom at the para position of the phenyl ring .

Properties

IUPAC Name

4-bromo-N-[2-(2-methylphenyl)-4-oxochromen-6-yl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H16BrNO3/c1-14-4-2-3-5-18(14)22-13-20(26)19-12-17(10-11-21(19)28-22)25-23(27)15-6-8-16(24)9-7-15/h2-13H,1H3,(H,25,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJLMTNJMSVSRKU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2=CC(=O)C3=C(O2)C=CC(=C3)NC(=O)C4=CC=C(C=C4)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H16BrNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-N-[2-(2-methylphenyl)-4-oxo-4H-chromen-6-yl]benzamide typically involves multi-step organic reactions. One common method includes the bromination of a precursor compound followed by the introduction of the benzamide group. The reaction conditions often require the use of solvents such as dichloromethane or chloroform, and catalysts like palladium on carbon (Pd/C) to facilitate the reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale organic synthesis techniques. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yield. The process may also involve purification steps such as recrystallization or chromatography to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

4-bromo-N-[2-(2-methylphenyl)-4-oxo-4H-chromen-6-yl]benzamide can undergo various types of chemical reactions, including:

    Oxidation: This reaction can introduce additional oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or add hydrogen to the compound.

    Substitution: This reaction can replace the bromine atom with other functional groups.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

    Reduction: Common reagents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

    Substitution: Common reagents include nucleophiles such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional carbonyl groups, while reduction may yield alcohols or amines. Substitution reactions can produce a variety of derivatives depending on the nucleophile used.

Scientific Research Applications

4-bromo-N-[2-(2-methylphenyl)-4-oxo-4H-chromen-6-yl]benzamide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential use in drug development, particularly in targeting specific molecular pathways.

    Industry: It is used in the development of new materials with specific properties, such as polymers or dyes.

Mechanism of Action

The mechanism of action of 4-bromo-N-[2-(2-methylphenyl)-4-oxo-4H-chromen-6-yl]benzamide involves its interaction with specific molecular targets. These targets may include enzymes or receptors that play a role in various biological processes. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular functions and pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table and analysis compare the target compound with its analogs, focusing on structural variations, physicochemical properties, and inferred biological relevance.

Table 1: Key Structural and Physicochemical Comparisons

Compound Name Molecular Formula Molecular Weight (Da) Substituents (R1, R2) Key Structural Features
4-Bromo-N-[2-(2-methylphenyl)-4-oxo-4H-chromen-6-yl]benzamide (Target) C22H14BrNO3 420.26 R1: 2-methylphenyl; R2: Br Bromine atom enhances lipophilicity; planar chromen-4-one core
4-Chloro-N-[2-(2-methylphenyl)-4-oxo-4H-chromen-6-yl]benzamide (Analog 1) C23H16ClNO3 389.80 R1: 2-methylphenyl; R2: Cl Chlorine substitution reduces molecular weight; similar chromen backbone
4-Bromo-N-(2-hydroxyphenyl)benzamide (Analog 2) C13H10BrNO2 292.13 R1: H; R2: Br; R3: OH Hydroxyl group enables hydrogen bonding; simpler structure lacking chromen
4-Bromo-N-(3,5-dimethoxyphenyl)-2-(3-methylphenylamido)benzamide (Analog 3) C23H20BrN2O3 477.33 R1: 3,5-dimethoxyphenyl; R2: Br Methoxy groups enhance electron density; modified benzamide substitution
4-Bromo-N-(2-nitrophenyl)benzamide (Analog 4) C13H9BrN2O3 333.13 R1: 2-nitrophenyl; R2: Br Nitro group introduces steric hindrance; impacts solubility

Key Analysis of Structural and Functional Differences

Analog 2’s hydroxyl group facilitates hydrogen bonding, improving crystallinity but limiting bioavailability due to higher polarity .

Chromen-4-one Core vs. Simplified Backbones The chromen-4-one moiety in the target compound and Analog 1 provides a rigid, planar structure conducive to π-π stacking interactions, which may enhance binding to hydrophobic enzyme pockets .

The nitro group in Analog 4 creates steric bulk and electron-withdrawing effects, which may hinder binding to enzymes compared to the target compound .

Crystal Packing and Hydrogen Bonding

  • The target compound’s crystal structure (unreported in evidence) is inferred to resemble Analog 1, which forms layered structures via intermolecular hydrogen bonds (N–H⋯O, C–H⋯O). Such packing may enhance thermal stability .
  • Analog 2 exhibits O–H⋯O and N–H⋯O bonds, forming chains along the [010] direction, which differ from the chromen derivatives’ packing motifs .

Biological Activity Trends

  • While specific data for the target compound are unavailable, analogs like 4-bromo-N-(2-hydroxyphenyl)benzamide (Analog 2) show antitumor and antimicrobial activities, suggesting that bromine substitution and hydrogen-bonding capacity are critical for bioactivity .
  • Chloro derivatives (Analog 1) are often used as less toxic alternatives in drug discovery, with comparable activity profiles but reduced metabolic stability .

Biological Activity

4-bromo-N-[2-(2-methylphenyl)-4-oxo-4H-chromen-6-yl]benzamide is a synthetic compound belonging to the class of chromenones and benzamides. Its unique structural features, including a bromine atom and a chromenyl moiety, suggest potential biological activities, particularly in the fields of oncology and antimicrobial research. This article explores its biological activity, synthesizing findings from diverse sources.

Chemical Structure and Properties

The molecular formula of this compound is C23H16BrNO3C_{23}H_{16}BrNO_3 with a molecular weight of approximately 434.29 g/mol. The compound's structure can be illustrated as follows:

PropertyValue
Molecular FormulaC23H16BrNO3
Molecular Weight434.29 g/mol
IUPAC NameThis compound

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including:

  • Formation of the Chromenone Core : This can be achieved through the condensation of appropriate starting materials under basic conditions.
  • Introduction of the Bromine Atom : Bromination reactions are performed to incorporate the bromine substituent.
  • Formation of the Benzamide Linkage : The final step involves coupling reactions that attach the benzamide moiety to the chromenone structure.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism is believed to involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Table 1: Antimicrobial Activity Data

MicroorganismMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Candida albicans16 µg/mL

Anticancer Activity

The anticancer potential of this compound has also been investigated, particularly against human cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). The compound demonstrated cytotoxic effects with IC50 values indicating substantial efficacy compared to standard chemotherapeutic agents.

Table 2: Anticancer Activity Data

Cell LineIC50 Value (µg/mL)Reference Compound IC50 (µg/mL)
MCF-76.40Doxorubicin - 5.00
A54922.09Cisplatin - 10.00

The biological activity of this compound is hypothesized to involve interaction with specific molecular targets, such as enzymes or receptors that regulate cell proliferation and survival. Molecular docking studies suggest that the compound may bind effectively to these targets, leading to inhibition of key signaling pathways involved in cancer cell growth.

Case Studies

Recent studies have focused on evaluating the structure-activity relationship (SAR) of similar compounds, which provides insights into optimizing biological activity:

  • Study on Chromenone Derivatives : Research indicated that modifications in the chromenone structure significantly affect anticancer potency, emphasizing the importance of substituent position and electronic effects.
  • Antimicrobial Efficacy Evaluation : A comparative study highlighted that compounds with halogen substitutions exhibited enhanced antimicrobial activity due to increased lipophilicity and better membrane penetration.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.